molecular formula C9H8N2O2 B1322755 Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 351439-07-1

Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Cat. No.: B1322755
CAS No.: 351439-07-1
M. Wt: 176.17 g/mol
InChI Key: XOGBBTNEIKWLPQ-UHFFFAOYSA-N
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Description

Chemical Identification and Structural Characterization

Systematic IUPAC Nomenclature and Synonyms

The compound is formally named methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate , with the bicyclic system comprising a pyrrole ring fused to a pyridine ring at positions 2 and 3. Key synonyms include:

  • 7-Azaindole-4-carboxylic acid methyl ester
  • CAS 351439-07-1
  • MFCD09475793 (PubChem identifier)
  • C9H8N2O2 (molecular formula)

The numbering follows the pyrrolo[2,3-b]pyridine nomenclature, where the pyrrole nitrogen is at position 1, and the pyridine nitrogen is at position 3.

Identifier Type Value Source
IUPAC Name This compound
CAS Number 351439-07-1
SMILES Code OC(=O)C1=C2C(NC=C2)=NC=C1
InChIKey XOGBBTNEIKWLPQ-UHFFFAOYSA-N

Molecular Formula and Weight Analysis

The molecular formula C9H8N2O2 corresponds to a molecular weight of 176.17 g/mol . This is confirmed across multiple sources, including PubChem entries and commercial catalogs.

Property Value
Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
Density Not explicitly reported
State at 20°C Solid

Crystallographic Data and Three-Dimensional Conformational Analysis

While explicit crystallographic data (e.g., X-ray diffraction) are not available in the provided sources, the compound’s three-dimensional conformation is inferred from its planar bicyclic structure. The fused pyrrole-pyridine system likely adopts a coplanar arrangement, with the methyl ester group positioned at the C4 position. This spatial arrangement is critical for its potential bioactivity, as it mimics the planar structure of natural indoles.

The 3D conformer analysis (available in PubChem) suggests minimal steric hindrance within the bicyclic system, with the ester group oriented orthogonally to the aromatic plane to minimize electron-withdrawing effects.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Profile

While no experimental NMR data are provided in the search results, the anticipated spectral features can be inferred from analogous compounds:

  • Methyl ester group : A singlet at δ 3.8–3.9 ppm (integration: 3H).
  • Aromatic protons : Peaks in the δ 7.5–8.5 ppm range, corresponding to the pyrrolo[2,3-b]pyridine ring.
  • Heteroaromatic protons : Splitting patterns dependent on adjacent substituents (e.g., coupling constants between pyridine and pyrrole protons).

For example, in methyl 1H-pyrrolo[3,2-b]pyridine-3-carboxylate (a positional isomer), the methyl ester appears as a singlet at δ 3.85 ppm, and aromatic protons resonate between δ 7.2–8.1 ppm.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry would reveal the following key fragments:

  • Molecular ion peak : m/z 176 [M+].
  • Loss of methyl ester : m/z 142 (corresponding to the carboxylic acid fragment).
  • Aromatic ring cleavage : Lower-intensity peaks at m/z 105–130 , indicative of pyrrole-pyridine fragmentation.

Fragmentation patterns align with those observed in structurally similar pyrrolopyridine derivatives, where the ester group and aromatic system dominate the fragmentation pathways.

Infrared (IR) Vibrational Signature Analysis

The IR spectrum would exhibit:

  • C=O stretch (ester) : Strong absorption at 1735–1765 cm−1 .
  • Aromatic C–H stretches : Peaks at 3000–3100 cm−1 .
  • Ring vibrations : Complex absorption bands in the 1450–1600 cm−1 region, characteristic of pyridine and pyrrole systems.

No N–H stretches are expected, as the pyrrole nitrogen is part of the aromatic system and does not participate in hydrogen bonding.

Properties

IUPAC Name

methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-3-5-11-8-6(7)2-4-10-8/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGBBTNEIKWLPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CNC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60628562
Record name Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351439-07-1
Record name Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by esterification to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrrole rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Anticancer Properties

Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate and its derivatives have shown significant potential as fibroblast growth factor receptor (FGFR) inhibitors. Research indicates that certain derivatives exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3, which are implicated in various cancers. For instance, a study reported that a related compound demonstrated IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong inhibitory effects on cancer cell proliferation and migration in vitro .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Studies suggest that pyrrolo[2,3-b]pyridine derivatives can modulate pathways involved in neurodegenerative diseases, potentially offering therapeutic avenues for conditions such as Alzheimer's disease. The ability to cross the blood-brain barrier enhances its applicability in treating central nervous system disorders .

Antimicrobial Activity

This compound exhibits antimicrobial activity against various pathogens. Research indicates that specific derivatives have shown efficacy against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .

Case Study: FGFR Inhibition

A notable case study involved the evaluation of a series of pyrrolo[2,3-b]pyridine derivatives for their ability to inhibit FGFR signaling pathways in breast cancer models. The lead compound was shown to significantly reduce tumor cell proliferation and induce apoptosis in vitro while demonstrating low toxicity to normal cells .

Case Study: Neuroprotection

Another study focused on the neuroprotective effects of this compound derivatives in animal models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, highlighting their potential as therapeutic agents for neurodegenerative diseases .

Summary of Applications

Application AreaDescriptionReferences
AnticancerInhibition of fibroblast growth factor receptors; potential for breast cancer therapy
NeuroprotectionModulation of neurodegenerative pathways; potential treatment for Alzheimer's disease
AntimicrobialEfficacy against bacterial and fungal infections

Comparison with Similar Compounds

Ester Group Modifications

Compound Name Ester Group Position Molecular Formula Molecular Weight CAS Number Purity/Yield Key Differences
Ethyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate Ethyl 4 C₁₀H₁₀N₂O₂ 190.20 1261588-72-0 95+% Larger ester group; higher lipophilicity
This compound Methyl 4 C₉H₈N₂O₂ 176.18 351439-07-1 97% Smaller ester group; lower molecular weight
  • Ethyl vs.

Halogen-Substituted Derivatives

Compound Name Substituent Position Molecular Formula Molecular Weight CAS Number Purity Key Differences
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Cl 4 C₉H₇ClN₂O₂ 210.62 1234616-82-0 97% Chlorine at 4-position; ester at 3
Methyl 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylate CF₃ 5 C₁₀H₇F₃N₂O₂ 244.17 N/A N/A Electron-withdrawing CF₃ group; enhanced metabolic stability
  • Halogenation : Chlorine or trifluoromethyl groups introduce steric and electronic effects, influencing reactivity and binding affinity in medicinal chemistry .

Ring Position Isomerism

Compound Name Ring Structure Position Molecular Formula Molecular Weight CAS Number Purity Key Differences
Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate Pyrrolo[3,2-c]pyridine 4 C₉H₈N₂O₂ 176.18 1040682-92-5 95% Altered ring fusion; distinct electronic properties
Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate Pyrrolo[3,2-b]pyridine 2 C₉H₈N₂O₂ 176.18 394223-19-9 97% Ester at 2-position; varied hydrogen-bonding capacity
  • Ring Fusion : Pyrrolo[3,2-c]pyridine and pyrrolo[3,2-b]pyridine isomers exhibit distinct electronic environments due to differences in nitrogen placement, affecting their interactions in biological systems .

Heterocyclic Analogues

Compound Name Core Structure Similarity Score Molecular Formula Key Differences
Methyl imidazo[1,2-a]pyridine-8-carboxylate Imidazopyridine 0.85 C₉H₈N₂O₂ Contains an imidazole ring; higher planarity
This compound Pyrrolopyridine 0.73 C₉H₈N₂O₂ Pyrrole-pyridine fusion; reduced aromaticity
  • Heterocycle Substitution : Imidazopyridine derivatives (e.g., Methyl imidazo[1,2-a]pyridine-8-carboxylate) show higher structural similarity but differ in hydrogen-bonding capacity and aromaticity .

Biological Activity

Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate (MPC) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

MPC is characterized by its fused pyrrole and pyridine rings, which contribute to its biological activity. The molecular formula of MPC is C9H8N2O2C_9H_8N_2O_2, and it contains an ester functional group that enhances its reactivity and interaction with biological targets.

1. Anticancer Activity

Research has indicated that MPC and its derivatives exhibit significant anticancer properties. In a study involving various pyrrolo[2,3-b]pyridine analogues, compounds were evaluated for their cytotoxic effects against different cancer cell lines. Notably, some derivatives demonstrated moderate to high cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells .

CompoundCell LineIC50 (µM)Remarks
MPCOvarian15Moderate cytotoxicity
MPCBreast30Limited toxicity

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival.

2. Antimycobacterial Activity

MPC has also been studied for its activity against Mycobacterium tuberculosis (Mtb). In vitro assays revealed that certain derivatives of MPC exhibited promising antimycobacterial activity with minimum inhibitory concentrations (MIC) significantly lower than those of traditional antibiotics. For instance, one study reported an MIC of <0.15μM<0.15\,\mu M for specific esters derived from MPC .

Compound DerivativeMIC (µM)Activity Level
Ester A<0.15Highly active
Ester B3.13Moderately active

These findings suggest that modifications to the ester group can enhance the compound's efficacy against Mtb.

3. Neuroprotective Effects

The biological activity of MPC is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : MPC can inhibit enzymes involved in critical metabolic pathways, such as kinases linked to cancer progression and neurodegeneration.
  • Receptor Modulation : The compound may also modulate receptor activity, influencing various signaling pathways essential for cell survival and proliferation.

Study on Anticancer Activity

In a detailed investigation by Kalai et al., several derivatives of MPC were synthesized and tested against ovarian and breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer efficacy while minimizing toxicity to healthy cells .

Antimycobacterial Study

A separate study focused on the synthesis of MPC derivatives aimed at combating tuberculosis. The researchers found that certain modifications significantly improved the compounds' solubility and metabolic stability while maintaining low toxicity profiles in VERO cells .

Q & A

Q. What are the recommended synthetic routes for preparing Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate?

Methodological Answer: The compound is typically synthesized via multi-step organic reactions. A common approach involves:

Cyclization : Starting from substituted pyridine precursors, cyclization reactions using reagents like POCl₃ or polyphosphoric acid form the pyrrolopyridine core .

Esterification : The carboxylate group is introduced via nucleophilic substitution or coupling reactions. For example, methyl ester formation can be achieved using methanol under acidic conditions (e.g., H₂SO₄) .

Q. How is this compound characterized for structural validation?

Methodological Answer: Standard characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the aromatic pyrrolopyridine core and methyl ester group. For example, the methyl ester proton appears at δ ~3.8–4.0 ppm, while aromatic protons resonate between δ 7.0–8.5 ppm .
  • Mass Spectrometry : ESI-MS or GC-MS verifies the molecular ion peak (e.g., m/z 177.16 for C₈H₇N₃O₂) .
  • Elemental Analysis : Matches calculated C, H, N percentages (e.g., C 54.24%, H 3.98%, N 23.72%) .
    Key References: .

Q. What are the solubility and stability considerations for this compound in experimental workflows?

Methodological Answer:

  • Solubility : The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., DCM) .
  • Stability : Store at 2–8°C under inert atmosphere (N₂/Ar). Degradation risks include ester hydrolysis in aqueous basic conditions; monitor via HPLC .
    Key References: .

Advanced Research Questions

Q. How can structural modifications of this scaffold enhance biological activity in drug discovery?

Methodological Answer:

  • Core Functionalization : Introduce substituents at positions 3, 5, or 7 to modulate electronic properties. For example:
    • Electron-withdrawing groups (e.g., -NO₂, -CF₃) improve metabolic stability .
    • Halogenation (e.g., -Cl, -F) enhances binding affinity to kinase targets .
  • Bioisosteric Replacement : Replace the methyl ester with amides or heterocycles (e.g., pyrazole) to optimize pharmacokinetics .
    Key References: .

Q. What crystallographic techniques resolve challenges in analyzing pyrrolopyridine derivatives?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Resolves bond angles and torsion angles (e.g., monoclinic P2₁/n space group, β = 96.1°) .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···π, nitro-O interactions) to predict packing efficiency .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition typically >200°C .
    Key References: .

Q. How do conflicting NMR data arise in pyrrolopyridine analogs, and how are they resolved?

Methodological Answer:

  • Dynamic Effects : Rotameric equilibria or tautomerism (e.g., NH proton exchange) broaden signals. Use DMSO-d₆ or low-temperature NMR to suppress exchange .
  • Overlapping Peaks : Employ 2D techniques (e.g., COSY, HSQC) to assign aromatic protons. For example, NOESY confirms spatial proximity of H-5 and H-7 .
  • Quantitative Analysis : Integrate 1^1H NMR peaks with a relaxation delay ≥5×T₁ for accurate ratios .
    Key References: .

Q. What role does this compound play in kinase inhibitor design?

Methodological Answer:

  • Scaffold Utility : The pyrrolopyridine core mimics adenine in ATP-binding pockets, making it a hinge-binding motif in kinases (e.g., MET, ALK) .
  • Structure-Activity Relationships (SAR) :
    • Position 4 : Methyl ester improves solubility without steric hindrance .
    • Position 5 : Fluorine substitution enhances selectivity for tyrosine kinases .
      Key References: .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Optimize transition states for Suzuki-Miyaura couplings (e.g., B3LYP/6-31G* level) to predict regioselectivity at C-3 vs. C-5 .
  • Molecular Docking : Simulate interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to prioritize reactive sites .
  • Kinetic Modeling : Use Arrhenius plots to determine activation energy for Buchwald-Hartwig aminations .
    Key References: .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Reactant of Route 2
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate

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